molecular formula C10H10F2O3 B13589472 Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

Cat. No.: B13589472
M. Wt: 216.18 g/mol
InChI Key: STXQSCOURIWAGH-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate is a fluorinated organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The specific stereochemistry of the hydroxy group and the substitution pattern on the phenyl ring make this compound a versatile chiral building block for the development of biologically active molecules . Fluorinated aromatic compounds are particularly significant in pharmaceutical development, as the introduction of fluorine atoms can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . This compound is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers handling this product should refer to the material safety data sheet (MSDS) and employ appropriate safety precautions.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

STXQSCOURIWAGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 3-(2,6-difluorophenyl)-2-oxopropanoate.

    Reduction: 3-(2,6-difluorophenyl)-2-hydroxypropanol.

    Substitution: 3-(2,6-dimethoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Synthetic Notes Source
Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (1) Dihydroxybenzoyl, dihydroxyphenyl Not provided Anti-tuberculosis activity; enhanced efficacy when combined with gallic acid
1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-...] (RA[4,5]) 2,6-Difluorophenylmethyl, piperazine 423.0 High purity (95%); synthetic feasibility noted
1-(2,6-Difluorophenyl)cyclobutan-1-ol 2,6-Difluorophenyl, cyclobutanol Not provided Potential building block for strained ring systems
Methyl (2R)-2-amino-3-(2,6-difluorophenyl)propanoate hydrochloride 2,6-Difluorophenyl, amino ester Not provided Amino group introduces basicity; contrasts with hydroxypropanoate’s acidity
Key Observations:
  • Ester vs. Amino Groups: Replacing the hydroxypropanoate’s hydroxyl with an amino group (as in ’s hydrochloride salt) alters hydrogen-bonding capacity and acidity, which may influence target binding or solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via esterification of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux conditions. Key parameters include:

  • Catalyst concentration : Excess acid ensures complete conversion but may require neutralization post-reaction.
  • Temperature control : Reflux (~60–80°C) balances reaction rate and side-product minimization.
  • Purification : Distillation or column chromatography is used to isolate the ester from unreacted acid or byproducts .
    • Data Consideration : Monitor reaction progress via TLC or NMR to confirm ester formation. Yield optimization may require iterative adjustment of solvent ratios (e.g., methanol-to-acid molar ratio).

Q. How is this compound characterized spectroscopically, and what key spectral features distinguish it from isomers?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton (2-position) appears as a broad singlet (~δ 5.0–5.5 ppm), while the methyl ester group resonates at δ 3.6–3.8 ppm (singlet). Fluorine substituents split aromatic protons into distinct doublets (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the ester carbonyl, while the hydroxyl group shows a broad peak at 3200–3500 cm⁻¹.
  • Distinguishing Isomers : The 2-hydroxy isomer (target compound) differs from 3-hydroxy analogs (e.g., Methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate) via coupling patterns in NMR and retention times in HPLC .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Hydrolytic Stability : The ester group is prone to hydrolysis in aqueous or high-humidity environments. Store under inert atmosphere (N₂/Ar) at −20°C in anhydrous solvents (e.g., DMSO, DMF).
  • Light Sensitivity : Fluorinated aromatic systems may degrade under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How does the stereoelectronic environment of the 2-hydroxy group influence reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : The hydroxyl group’s proximity to the ester carbonyl enhances hydrogen bonding, polarizing the carbonyl and increasing susceptibility to nucleophilic attack (e.g., Grignard reagents).
  • Oxidation : The 2-hydroxy position may undergo selective oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄), but competing ester hydrolysis requires careful pH control (<2.0) .
    • Data Contradiction : Some studies report incomplete oxidation due to steric hindrance from the difluorophenyl group; alternative oxidants (e.g., Dess-Martin periodinane) may improve efficiency .

Q. What biochemical pathways or enzyme systems are implicated in the biological activity of this compound, and how do structural analogs inform mechanism-of-action hypotheses?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorinated analogs (e.g., Rufinamide derivatives) inhibit voltage-gated sodium channels, suggesting potential anticonvulsant activity. Use patch-clamp assays to validate ion channel modulation .
  • Metabolic Pathways : The ester group may serve as a prodrug moiety, hydrolyzing in vivo to release the active acid. LC-MS/MS can track metabolic conversion in hepatocyte models .
    • Comparative Analysis : Structural analogs with 3-hydroxy or chloro-substituted phenyl groups show reduced bioavailability, highlighting the critical role of fluorine’s electronegativity in membrane permeability .

Q. How can contradictory data on reaction yields or biological activity be resolved through mechanistic or computational studies?

  • Methodological Answer :

  • Mechanistic Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states for esterification or hydrolysis, identifying steric/electronic barriers to reactivity .
  • Statistical Design : Use response surface methodology (RSM) to optimize synthetic parameters (e.g., temperature, catalyst loading) and reconcile yield discrepancies across studies .
    • Case Study : Discrepancies in oxidation yields (Question 4) may arise from solvent polarity effects; COSMO-RS simulations can predict solvent compatibility .

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